molecular formula C21H23N3O6 B2469477 4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide CAS No. 941919-41-1

4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide

Cat. No.: B2469477
CAS No.: 941919-41-1
M. Wt: 413.43
InChI Key: MUFYGNAHDCSCJO-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is a nitrobenzamide derivative featuring a 2-oxopiperidinyl-substituted phenyl group. The compound’s structure includes a benzamide core with 4,5-dimethoxy and 2-nitro substituents, coupled to a 4-methyl-3-(2-oxopiperidin-1-yl)aniline moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., BMX inhibitors and related benzamides) indicate a plausible role in kinase inhibition or related therapeutic pathways .

Properties

IUPAC Name

4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-13-7-8-14(10-16(13)23-9-5-4-6-20(23)25)22-21(26)15-11-18(29-2)19(30-3)12-17(15)24(27)28/h7-8,10-12H,4-6,9H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFYGNAHDCSCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the nucleophilic substitution reaction, where methoxymethyl chloride is used in the presence of a base. Another method involves the condensation of carboxylic acids and amines to form the corresponding amides in tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, methoxymethyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

4-Methoxy-N-[4-Methyl-3-(2-Oxopiperidin-1-yl)Phenyl]Benzamide (BJ05252)

  • Structure : Lacks the 5-methoxy and 2-nitro groups present in the target compound. Retains the 2-oxopiperidinyl-phenyl and 4-methoxybenzamide motifs.
  • Molecular Weight : 338.40 g/mol (vs. target compound’s ~434.41 g/mol, estimated based on formula differences).
  • Key Differences :
    • Absence of nitro group reduces electron-withdrawing effects.
    • Single methoxy substituent decreases steric bulk and polarity compared to 4,5-dimethoxy.
  • Implications : The nitro group in the target compound may enhance binding to electron-rich protein pockets, while additional methoxy groups could improve solubility or confer selectivity .

3,5-Dimethoxy-N-[4-Methyl-3-(Complex Substituted Pyrimidine)Phenyl]Benzamide

  • Structure : Features 3,5-dimethoxybenzamide and a pyrimidine-substituted phenyl group.
  • Activity : IC₅₀ = 1147 nM against tyrosine-protein kinase BMX .
  • Key Differences :
    • Nitro group absent; pyrimidine moiety replaces 2-oxopiperidinyl.
    • Substituent positioning (3,5-dimethoxy vs. 4,5-dimethoxy) alters electronic and steric profiles.
  • Implications : The lower potency (higher IC₅₀) of this analog compared to optimized BMX inhibitors may reflect suboptimal substituent placement or lack of nitro-group interactions. The target compound’s nitro group could enhance binding via dipole interactions or hydrogen bonding .

Functional Analogues

(S)-1-Allyl-3-Isobutyl-N-(4-Methyl-3-(Complex Pyrimido[4,5-d]Pyrimidinyl)Phenyl)-Benzodiazepine Carboxamide (11i)

  • Structure : Benzodiazepine core with pyrimido[4,5-d]pyrimidine and 2-oxopiperidinyl-phenyl groups.
  • Key Differences :
    • Entirely distinct core (benzodiazepine vs. benzamide).
    • Retains 2-oxopiperidinyl-phenyl moiety, suggesting this group may serve as a pharmacophore for target engagement.

Biological Activity

4,5-Dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is a synthetic compound characterized by its unique molecular structure, which includes a nitrobenzamide core and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antiangiogenic properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N3O5C_{21}H_{24}N_{3}O_{5}, with a molecular weight of approximately 396.44 g/mol. The presence of methoxy groups and the piperidine structure are believed to enhance its biological activity.

PropertyValue
Molecular FormulaC21H24N3O5
Molecular Weight396.44 g/mol
Key Functional GroupsMethoxy, Nitro, Piperidine

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, nitrobenzamide derivatives have been reported to inhibit tumor cell growth and induce apoptosis in various cancer cell lines. A study highlighted that nitrobenzamide derivatives could suppress metastatic activity by inhibiting specific pathways involved in tumor progression .

Anti-inflammatory Effects

Nitrobenzamide compounds have also shown promise in reducing inflammation. They can modulate the expression of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation. This suggests potential applications in treating inflammatory diseases .

Antiangiogenic Properties

Recent studies have focused on the antiangiogenic effects of nitrobenzamide derivatives. These compounds can disrupt vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for angiogenesis. For example, a related compound demonstrated the ability to impair endothelial cell migration and proliferation, leading to reduced angiogenesis in zebrafish models . This mechanism indicates that this compound may also possess similar antiangiogenic properties.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study investigated the effects of various nitrobenzamide derivatives on cancer cell lines and reported significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • In Vivo Models :
    • In zebrafish models, treatment with nitrobenzamide compounds resulted in vascular defects due to impaired endothelial function. This suggests a potential therapeutic application for conditions characterized by excessive angiogenesis, such as tumors .
  • Comparative Analysis :
    • When compared to other similar compounds, this compound exhibited enhanced solubility and biological activity due to its specific arrangement of functional groups .

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